molecular formula C14H12O3 B121037 Benzyl salicylate CAS No. 118-58-1

Benzyl salicylate

Cat. No.: B121037
CAS No.: 118-58-1
M. Wt: 228.24 g/mol
InChI Key: ZCTQGTTXIYCGGC-UHFFFAOYSA-N
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Description

Benzyl salicylate is an organic compound that belongs to the family of salicylate esters. It is formed by the esterification of salicylic acid and benzyl alcohol. This compound is widely recognized for its sweet, floral aroma, making it a preferred additive in the fragrance and cosmetic industries. This compound is also used as a UV light absorber and appears as an almost colorless liquid with a mild odor .

Scientific Research Applications

Benzyl salicylate has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Benzyl salicylate is a salicylic acid benzyl ester . It is known to target the enzyme known as cyclooxygenase (COX) . This enzyme is responsible for the formation of prostaglandins, substances which cause inflammation, swelling, pain, and fever .

Mode of Action

This compound, like other salicylates, inhibits the activity of the COX enzyme . This inhibition decreases the conversion of arachidonic acid to precursors of prostaglandins and thromboxanes . The result is a reduction in inflammation, swelling, pain, and fever .

Biochemical Pathways

This compound, as a derivative of salicylic acid, is synthesized from chorismate, which is derived from the shikimate pathway . In plants, salicylic acid biosynthesis originates from two pathways: the isochorismate synthase (ICS) pathway and the phenylalanine ammonia-lyase (PAL) pathway .

Pharmacokinetics

It is known that this compound is used in cosmetics as a fragrance additive or uv light absorber .

Result of Action

The primary result of this compound’s action is the reduction of inflammation, swelling, pain, and fever due to its inhibition of the COX enzyme . It is also used in cosmetics for its fragrance and UV light absorbing properties . There is some evidence that people may become sensitized to this material .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is used as a solvent for crystalline synthetic musks and as a component and fixative in floral perfumes such as carnation, jasmine, lilac, and wallflower .

Safety and Hazards

Benzyl salicylate can cause allergic reactions when applied to the skin, even in very small amounts . It poses dangers to sensitive skin and those prone to allergic reactions . It is considered a “medium-risk” ingredient and is on the European Commission’s list of 26 known allergens .

Biochemical Analysis

Biochemical Properties

Benzyl salicylate plays a significant role in biochemical reactions, particularly in the context of its interaction with various enzymes and proteins. It is known to interact with enzymes involved in the esterification and hydrolysis processes. For instance, esterases can hydrolyze this compound into salicylic acid and benzyl alcohol. These interactions are crucial for the compound’s metabolism and its subsequent biological effects .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in the inflammatory response and oxidative stress. Additionally, this compound can modulate cell signaling pathways related to apoptosis and cell proliferation, thereby impacting cell function and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their activity. For example, this compound can inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. This mechanism is similar to that of salicylic acid, a known anti-inflammatory agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under normal conditions but can degrade when exposed to light and heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects, such as anti-inflammatory and antioxidant properties. At high doses, this compound can exhibit toxic effects, including liver and kidney damage. These threshold effects highlight the importance of dosage regulation in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its conversion to salicylic acid and benzyl alcohol. Enzymes such as esterases and cytochrome P450s play a crucial role in its metabolism. These metabolic pathways can influence the levels of metabolites and the overall metabolic flux within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can bind to serum albumin, facilitating its distribution in the bloodstream. Additionally, this compound can accumulate in lipid-rich tissues due to its lipophilic nature, affecting its localization and bioavailability .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It can localize to specific compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects. These localizations are critical for its activity and function within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl salicylate is synthesized through an esterification reaction between salicylic acid and benzyl alcohol. This reaction typically requires a catalyst, such as sulfuric acid, to facilitate the process. The reaction is carried out under controlled temperatures, usually ranging from 100°C to 120°C. Water is produced as a byproduct and is continuously removed to drive the reaction towards completion .

Industrial Production Methods: In industrial settings, this compound can be produced using supported catalysts. For example, a process involving zinc oxide as a supported catalyst allows the reaction to occur at temperatures between 140°C and 160°C for 10-40 hours. This method offers high product yield and reduces the production of inorganic salt wastewater .

Chemical Reactions Analysis

Types of Reactions: Benzyl salicylate undergoes various chemical reactions, including:

    Hydrolysis: The ester linkage in this compound can be hydrolyzed under acidic or basic conditions to yield salicylic acid and benzyl alcohol.

    Oxidation: this compound can be oxidized to produce benzaldehyde and salicylic acid.

    Substitution: The benzyl group can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles like hydroxide ions or amines.

Major Products Formed:

    Hydrolysis: Salicylic acid and benzyl alcohol.

    Oxidation: Benzaldehyde and salicylic acid.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    Methyl Salicylate: Another ester of salicylic acid, known for its wintergreen scent and used in topical analgesics.

    Ethyl Salicylate: Similar in structure but with an ethyl group instead of a benzyl group, used in flavorings and fragrances.

    Phenyl Salicylate: Used as a UV absorber and in the formulation of plastics and lacquers.

Uniqueness of Benzyl Salicylate: this compound stands out due to its unique combination of a sweet, floral aroma and its effectiveness as a UV absorber. Its ability to act as a fixative in perfumes without depressing the vibrancy of the fragrance makes it particularly valuable in the cosmetic industry .

Properties

IUPAC Name

benzyl 2-hydroxybenzoate
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InChI

InChI=1S/C14H12O3/c15-13-9-5-4-8-12(13)14(16)17-10-11-6-2-1-3-7-11/h1-9,15H,10H2
Source PubChem
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InChI Key

ZCTQGTTXIYCGGC-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2O
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Molecular Formula

C14H12O3
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DSSTOX Substance ID

DTXSID1024598
Record name Benzyl salicylate
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Molecular Weight

228.24 g/mol
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Physical Description

Benzyl salicylate is a colorless liquid. Melting point near room temperature (18-20 °C). (NTP, 1992), Liquid; Liquid, Other Solid, Solid, colourless oily liquid or opaque crystalline mass (tendency to supercool) with a faint, sweet, floral odour
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Boiling Point

406 °F at 26 mmHg (NTP, 1992), 320 °C, BP: 211 °C at 2.67 kPa, 208.00 °C. @ 26.00 mm Hg
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Flash Point

180 °C (356 °F) - closed cup, >212 °F (>100 °C) - closed cup
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Solubility

Slightly soluble (NTP, 1992), In water, 8.8 mg/L at 20 °C, pH 6.8-7.1 /OECD Guideline 105 (Water Solubility)/, Slightly soluble in water, Miscible with alcohol or ether, Soluble in 9 vols of 90% alcohol, insoluble in water, glycerol; soluble in organic solvents, oils, miscible above 25� (in ethanol)
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Density

1.175 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.175 g/m cu at 20 °C, 1.173-1.183
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Vapor Pressure

7.8X10-5 mm Hg at 25 °C /OECD Guideline 104 (Vapour Pressure Curve)/
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Color/Form

Thick liquid, Colorless liquid

CAS No.

118-58-1
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Melting Point

75 °F (NTP, 1992), 24 °C, 23.4 °C
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Synthesis routes and methods

Procedure details

BnBr (1.75 mL, 14.631 mmol) was added to a solution of salicylic acid (2.0 g, 14.625 mmol) in TBAF (17.5 mL, 1 M solution in THF) and the reaction mixture was stirred at r.t. overnight (16 h). The organic layer was poured into H2O (100 mL) and extracted with EtOAc (70 mL). It was dried over Na2SO4 (anhydrous), filtered and concentrated. The crude residue was flash chromatographed on SiO2 (2% EtOAc/hexanes) to furnish 2.53 g of benzyl 2-hydroxybenzoate (colourless oil, yield: 76%).
Name
Quantity
1.75 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
17.5 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of benzyl salicylate in the context of anti-inflammatory activity?

A1: this compound exhibits anti-inflammatory activity by inhibiting the NF-κB signaling pathway in lipopolysaccharide (LPS)-stimulated macrophages. [, ] This involves suppressing the phosphorylation of key proteins in the pathway, including IκB kinase alpha (IKKα), IκB kinase beta (IKKβ), inhibitor of kappa B alpha (IκBα), and ultimately nuclear factor kappa B (NF-κB). [, ]

Q2: How does this inhibition of the NF-κB pathway translate to reduced inflammation?

A2: By inhibiting NF-κB, this compound prevents the transcription of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), thereby reducing the inflammatory response. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C14H12O3 and a molecular weight of 228.24 g/mol.

Q4: Are there any spectroscopic techniques used to confirm the structure of synthesized this compound?

A4: Yes, researchers often utilize Infrared (IR) spectroscopy to confirm the structure of synthesized this compound by comparing the obtained spectra with those reported in the literature. [, ]

Q5: Has this compound been used in the creation of materials with specific properties?

A5: Yes, this compound has been utilized in the preparation of gradient refractive index (GRIN) rods. [] These rods exhibit a gradual change in refractive index along their length, leading to unique optical properties.

Q6: How is this compound incorporated into these GRIN rods?

A6: this compound is used as a swelling agent in the swollen-gel polymerization of methyl methacrylate (MMA). [] The polymerization process within a poly(methyl methacrylate) (PMMA) tube leads to a controlled distribution of this compound, resulting in the desired refractive index gradient.

Q7: What type of reactions has this compound been synthesized through?

A7: this compound has been synthesized through various methods, including:

  • Homogeneous reaction: This involves reacting sodium salicylate with benzyl chloride in dimethylformamide solvent under heated conditions without a phase transfer catalyst. []
  • Interesterification: This involves reacting methyl salicylate with benzyl alcohol using dibutyltin oxide as a catalyst. []
  • Transesterification: This reaction typically utilizes catalysts like Al2O3/ZrO2 and involves reacting methyl salicylate with benzyl alcohol. [, ]

Q8: Are there any advantages of using a honeycomb monolith as a catalyst support for the synthesis of this compound via transesterification?

A8: Yes, using a honeycomb monolith coated with Al2O3/ZrO2 as a catalyst in the vapor-phase transesterification of methyl salicylate with benzyl alcohol exhibits several advantages compared to powder forms of the catalyst: []

  • Enhanced Catalytic Activity: Honeycomb monoliths demonstrate approximately 1.4 times higher catalytic activity compared to powder catalysts, potentially due to increased surface area and improved mass transfer. []
  • Sustainable Synthesis: Honeycomb monolith catalysts contribute to a more sustainable synthesis process, aligning with green chemistry principles. [, ]

Q9: Have computational methods been used to study this compound?

A9: Yes, virtual screening using the open conformation of the large extracellular loop (LEL) of the CD81 receptor identified this compound as a potential inhibitor of the CD81-LEL—HCV-E2 interaction. [] This highlights the use of computational approaches in identifying the compound's potential biological activities.

Q10: Has modifying the structure of this compound been explored for improving its activity?

A10: Yes, researchers have synthesized numerous this compound derivatives with varying substitutions to investigate their ability to inhibit the CD81-LEL–HCV-E2 interaction. [, ]

Q11: What was the outcome of these structural modifications?

A11: Unfortunately, none of the synthesized derivatives exhibited higher inhibitory potency compared to the parent compound, this compound. [, ] This suggests that the original structure might be crucial for its observed activity.

Q12: What is known about the metabolism of this compound in the body?

A12: Studies indicate that this compound is metabolized primarily into salicylic acid. [] This metabolic conversion is an important consideration when evaluating the compound's safety and potential toxicity.

Q13: Are there differences in the concentrations reached by this compound and its metabolite, salicylic acid, after application on the skin?

A13: Yes, physiologically based pharmacokinetic (PBPK) modeling for a face cream containing this compound predicted a significantly higher maximum concentration (Cmax) for the metabolite salicylic acid (93.2 nM) compared to the parent compound this compound (1 nM). []

Q14: What cell line is commonly used to investigate the anti-inflammatory effects of this compound?

A14: RAW 264.7 macrophages, a mouse leukemic monocyte macrophage cell line, are often employed to study the anti-inflammatory activity of this compound in vitro. [, ]

Q15: Beyond its anti-inflammatory potential, what other biological activities of this compound have been explored in cellular models?

A15: Researchers investigated the nephroprotective potential of this compound against cisplatin-induced toxicity in LLC-PK1 cells, a pig kidney epithelial cell line. []

Q16: What were the findings of this nephroprotective study?

A16: this compound demonstrated significant protection against cisplatin-induced apoptosis in LLC-PK1 cells, indicating its potential as a nephroprotective agent. []

Q17: Is there any evidence of this compound causing contact allergy?

A17: Yes, there are reported cases of allergic contact dermatitis attributed to this compound present in various products, including hair products and cosmetics. [, , ]

Q18: What is being done to address this concern about contact allergy?

A18: The American Contact Dermatitis Society has included this compound in its updated Core Allergen Series (2020) to enhance the detection of potential allergies in patients. []

Q19: Are there any safety concerns regarding the use of this compound in cosmetic products?

A19: While generally considered safe for cosmetic use, there are concerns about potential long-term effects, particularly regarding its endocrine-disrupting potential. [, ] Further research, especially through in vivo studies, is essential to fully understand the long-term safety of this compound.

Q20: What analytical techniques are commonly employed for the quantification of this compound and related compounds in various matrices?

A20: High-performance liquid chromatography (HPLC) coupled with a diode array detector is a widely used technique for the simultaneous determination of this compound and other allergens in cosmetics. [] Additionally, gas chromatography coupled with mass spectrometry (GC-MS) is employed for analyzing this compound in complex mixtures, such as essential oils and environmental samples. [, , , ]

Q21: Has this compound been detected in environmental samples?

A21: Yes, this compound has been found in wastewater treatment plant (WWTP) influents, effluents, sewage sludge, and even surface water samples, raising concerns about its potential environmental impact. []

Q22: What are the potential risks associated with the presence of this compound in the environment?

A22: Studies show that this compound can pose risks to aquatic organisms. Notably, it exhibits a high risk to freshwater algae and a medium risk to fish, highlighting the importance of monitoring its presence in aquatic environments. []

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